2-chloro-N-(2-chloro-4-iodophenyl)-4-methylbenzamide
Overview
Description
2-chloro-N-(2-chloro-4-iodophenyl)-4-methylbenzamide is a chemical compound with the molecular formula C13H8Cl2INO It is a member of the benzamide family, characterized by the presence of a benzene ring attached to an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-chloro-4-iodophenyl)-4-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-iodoaniline and 4-methylbenzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2-chloro-4-iodoaniline is dissolved in a suitable solvent, such as dichloromethane, and cooled to 0°C. The 4-methylbenzoyl chloride is then added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for several hours.
Purification: The product is isolated by filtration, washed with water, and recrystallized from ethanol to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-chloro-4-iodophenyl)-4-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products
Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine or iodine atoms.
Oxidation: Conversion of the methyl group to a carboxylic acid, resulting in 2-chloro-N-(2-chloro-4-iodophenyl)-4-carboxybenzamide.
Reduction: Formation of 2-chloro-N-(2-chloro-4-iodophenyl)-4-methylbenzylamine.
Scientific Research Applications
2-chloro-N-(2-chloro-4-iodophenyl)-4-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-chloro-4-iodophenyl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and iodine atoms can form halogen bonds with target molecules, influencing their activity. The amide group can participate in hydrogen bonding, further stabilizing the interaction with the target. These interactions can modulate the activity of the target molecule, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-chloro-4-iodophenyl)-4-nitrobenzamide
- 2-chloro-N-(2-chloro-4-iodophenyl)acetamide
- 2-chloro-N-(2-chloro-4-iodophenyl)-4-methoxybenzamide
Uniqueness
2-chloro-N-(2-chloro-4-iodophenyl)-4-methylbenzamide is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The methyl group also contributes to its distinct properties compared to similar compounds with different substituents.
Properties
IUPAC Name |
2-chloro-N-(2-chloro-4-iodophenyl)-4-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2INO/c1-8-2-4-10(11(15)6-8)14(19)18-13-5-3-9(17)7-12(13)16/h2-7H,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUJMLKCPMMSIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=C(C=C(C=C2)I)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2INO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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